2-(4-Nitrophenyl)furan
Overview
Description
The compound 2-(4-Nitrophenyl)furan is a furan derivative that is of interest in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss 2-(4-Nitrophenyl)furan, they do provide insights into the synthesis and properties of related furan compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of furan derivatives often involves the nitroaldol reaction, as described in the efficient two-step sequence for synthesizing 2,5-disubstituted furans from functionalized nitroalkanes . This process includes the use of Amberlyst A21 for the nitroaldol reaction, followed by Amberlyst 15 for acidic treatment, leading to the formation of the furan compounds. Similarly, the synthesis of geminally activated nitro dienes involves the condensation of furan-containing aldehydes with nitro-substituted CH acids . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)furan by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated using spectroscopic techniques such as NMR and IR spectroscopy . For instance, the structure of geminally activated nitro dienes was confirmed using these methods. Additionally, the solid-state structure of a complex furan derivative was determined by X-ray powder diffraction, revealing a triclinic space group . These techniques could be applied to determine the molecular structure of 2-(4-Nitrophenyl)furan.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. The synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones showcases the conversion of a nitro functionality into an amino functionality without a reducing agent . Moreover, the first synthesis of nitrobenzo[b]furans was achieved through a coupling-cyclization approach, indicating the reactivity of furan rings in cyclization reactions . These reactions highlight the versatility of furan compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be quite diverse. For example, the synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan involved a series of reactions with different yields and the formation of unexpected spiro compounds, indicating the sensitivity of furan derivatives to reaction conditions . The solid-state structure and intermolecular interactions of a nitro furan derivative were analyzed using Hirshfeld surface analysis and fingerprint plots, which could be relevant for understanding the properties of 2-(4-Nitrophenyl)furan .
Scientific Research Applications
Photophysical Properties in Solvents
The absorption and fluorescence characteristics of derivatives like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) were studied in various solvents. These derivatives exhibit bathochromic shifts in spectra from non-polar to polar solvents due to intramolecular charge transfer (ICT) interactions, indicating a large difference in dipole moments between ground and excited states. This research contributes to understanding the solvatochromic effects on molecular properties of such compounds (Kumari, Varghese, George, & Sudhakar, 2017).
Biological Evaluation of Pyrazoline Derivatives
A study involving the synthesis of pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, showed these compounds possess significant anti-inflammatory and antibacterial activities. Molecular docking results suggested that these compounds could be beneficial as molecular templates for anti-inflammatory activity (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Chemosensor for Mercury Ions
A novel chemosensor with the 5-(4-nitrophenyl)-2-furan group was developed for dual-channel sensing of mercury ions. This sensor, through a blocked process and breaking of ICT state, provides a significant change in color and fluorescence intensity, enabling naked eye recognition. This research highlights the utility of the 5-(4-nitrophenyl)-2-furan group in designing efficient sensors for mercury ions (Zhang et al., 2014).
Thermodynamic Properties of Isomers
The thermodynamic properties of isomers like 5(4-nitrophenyl)furan-2-carbaldehyde were analyzed, providing insights into the nature of these compounds and aiding in optimizing processes of their synthesis, purification, and application. This contributes to a deeper understanding of their chemical characteristics (Dibrivnyi et al., 2015).
properties
IUPAC Name |
2-(4-nitrophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDRMWXIPRVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345495 | |
Record name | 2-(4-Nitrophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)furan | |
CAS RN |
28123-72-0 | |
Record name | 2-(4-Nitrophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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